

# INX-315: A Targeted Approach for CCNE1-Amplified Cancers

Author: BenchChem Technical Support Team. Date: December 2025



A Preclinical Data Compendium for Researchers and Drug Development Professionals

## Introduction

Amplification of the CCNE1 gene, which encodes the cell cycle regulatory protein Cyclin E1, is a significant driver of tumorigenesis and is associated with poor prognosis in various solid tumors, including ovarian, gastric, and breast cancers.[1][2][3] The overexpression of Cyclin E1 leads to the aberrant activation of Cyclin-Dependent Kinase 2 (CDK2), a key kinase that promotes the transition from the G1 to the S phase of the cell cycle, leading to uncontrolled cellular proliferation.[1][4] INX-315 is a potent and selective inhibitor of CDK2, developed to specifically target this dependency in CCNE1-amplified cancers.[5][6][7][8] This technical guide provides a comprehensive overview of the preclinical data for INX-315, focusing on its activity in CCNE1-amplified cancer models.

# **Mechanism of Action: Restoring Cell Cycle Control**

**INX-315** is an orally bioavailable small molecule that selectively binds to and inhibits the kinase activity of CDK2.[6][7] In cancers with CCNE1 amplification, the overabundance of Cyclin E1 forms a hyperactive complex with CDK2. This complex phosphorylates key substrates, most notably the Retinoblastoma protein (Rb), leading to its inactivation.[1][4] The phosphorylation of Rb releases the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and S-phase entry.[5][9]



By inhibiting CDK2, **INX-315** prevents the hyperphosphorylation of Rb, keeping it in its active, hypophosphorylated state.[1][4][5] This maintains the sequestration of E2F, thereby blocking the G1-to-S phase transition and inducing cell cycle arrest.[1][4][5] Preclinical studies have shown that this cell cycle arrest can lead to a senescence-like state and ultimately inhibit tumor growth in CCNE1-amplified cancer models.[5][9][10]



Click to download full resolution via product page

Caption: Signaling pathway of INX-315 in CCNE1-amplified cancer.



# Preclinical Efficacy of INX-315 In Vitro Activity

**INX-315** has demonstrated potent and selective anti-proliferative activity in a panel of CCNE1-amplified cancer cell lines. In contrast, cell lines without CCNE1 amplification were significantly less sensitive to the drug.

| Cell Line | Cancer Type | CCNE1<br>Amplification | INX-315 IC50<br>(nM) | Palbociclib<br>IC50 (nM) |
|-----------|-------------|------------------------|----------------------|--------------------------|
| OVCAR3    | Ovarian     | Yes                    | 10 - 64              | >10,000                  |
| KURAMOCHI | Ovarian     | Yes                    | 10 - 64              | >10,000                  |
| COV362    | Ovarian     | Yes                    | 10 - 64              | >10,000                  |
| OAW42     | Ovarian     | Yes                    | 10 - 64              | >10,000                  |
| FUOV1     | Ovarian     | Yes                    | 10 - 64              | >10,000                  |
| SKOV3     | Ovarian     | No                     | 159 - 3560           | Not specified            |
| A2780     | Ovarian     | No                     | 159 - 3560           | Not specified            |
| PEO1      | Ovarian     | No                     | 159 - 3560           | Not specified            |
| OVCAR8    | Ovarian     | No                     | 159 - 3560           | Not specified            |
| IGROV1    | Ovarian     | No                     | 159 - 3560           | Not specified            |
| MKN1      | Gastric     | Yes                    | <100                 | >10,000                  |

Data compiled from multiple preclinical studies.[4][5]

The mean IC50 for **INX-315** in CCNE1-amplified ovarian cancer cell lines was 36 nM, while the mean IC50 in non-amplified lines was 1,435 nM, highlighting the selectivity of the compound.[5]

## **In Vivo Tumor Growth Inhibition**

The anti-tumor activity of **INX-315** has been evaluated in various xenograft models of CCNE1-amplified cancers.



| Model      | Cancer Type | Treatment | Dosage        | Tumor Growth Inhibition (TGI) / Effect |
|------------|-------------|-----------|---------------|----------------------------------------|
| OVCAR3 CDX | Ovarian     | INX-315   | 100 mg/kg BID | Tumor stasis                           |
| OVCAR3 CDX | Ovarian     | INX-315   | 200 mg/kg QD  | 89% TGI                                |
| GA0103 PDX | Gastric     | INX-315   | 100 mg/kg BID | Tumor stasis                           |

CDX: Cell Line-Derived Xenograft; PDX: Patient-Derived Xenograft. Data from a preclinical poster presentation.[4]

In these studies, **INX-315** was well-tolerated, with no significant body weight loss observed in the treated mice.[4]

# **Experimental Protocols Cell Viability Assay**

Objective: To determine the half-maximal inhibitory concentration (IC50) of **INX-315** in cancer cell lines.

#### Methodology:

- Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight.
- Cells were treated with a 10-point dose-response curve of INX-315 or a control compound (e.g., palbociclib).
- After a 6-day incubation period, cell viability was assessed using the CellTiter-Glo® (CTG)
   Luminescent Cell Viability Assay (Promega).
- Luminescence was measured using a plate reader.
- IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[4]

# **Cell Cycle Analysis**



Objective: To evaluate the effect of **INX-315** on cell cycle distribution.

#### Methodology:

- CCNE1-amplified ovarian cancer cells were treated with varying concentrations of INX-315 for 24 hours.
- Cell cycle distribution was assessed using 5-ethynyl-2´-deoxyuridine (EdU) incorporation and DNA content labeling.
- Cells were analyzed by flow cytometry.
- The percentage of cells in G1, S, and G2/M phases of the cell cycle was quantified.[4]

Treatment with **INX-315** resulted in a dose-dependent increase in the proportion of cells in the G1 phase, consistent with its mechanism of action.[4]

## **Western Blot Analysis for Rb Phosphorylation**

Objective: To determine the effect of **INX-315** on the phosphorylation of the Retinoblastoma protein (Rb).

#### Methodology:

- CCNE1-amplified cancer cells were treated with INX-315 at various concentrations (e.g., 30 to 100 nM) for 24 hours.
- Whole-cell lysates were prepared, and protein concentrations were determined.
- Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
- Membranes were probed with primary antibodies specific for total Rb and phosphorylated Rb at multiple sites.
- Following incubation with secondary antibodies, protein bands were visualized using an appropriate detection system.[4]



**INX-315** treatment led to a significant decrease in the phosphorylation of Rb at multiple sites, confirming its inhibitory effect on CDK2 activity.[4]



Click to download full resolution via product page

Caption: Preclinical experimental workflow for INX-315 evaluation.

## Conclusion

The preclinical data for **INX-315** strongly support its development as a targeted therapy for cancers harboring CCNE1 amplification. The compound demonstrates potent and selective inhibition of CDK2, leading to cell cycle arrest and tumor growth inhibition in relevant preclinical models. The well-defined mechanism of action, coupled with promising in vivo efficacy and tolerability, provides a solid foundation for the ongoing clinical evaluation of **INX-315** in patients with CCNE1-amplified solid tumors.[11][12][13]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Abstract 5994: INX-315, a potent and selective CDK2 inhibitor, demonstrates robust antitumor activity in CCNE1-amplified cancers | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 2. ascopubs.org [ascopubs.org]
- 3. mdpi.com [mdpi.com]
- 4. incyclixbio.com [incyclixbio.com]
- 5. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Facebook [cancer.gov]
- 8. petermac.org [petermac.org]
- 9. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. incyclixbio.com [incyclixbio.com]
- 12. oncnursingnews.com [oncnursingnews.com]
- 13. onclive.com [onclive.com]
- To cite this document: BenchChem. [INX-315: A Targeted Approach for CCNE1-Amplified Cancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12375471#inx-315-preclinical-data-in-ccne1-amplified-cancer]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com